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Compound of Interest

Compound Name: Quinazolin-6-amine

Cat. No.: B110992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and

analytical characterization of Quinazolin-6-amine (CAS: 101421-72-1). As a key heterocyclic

compound, the quinazoline scaffold is recognized in medicinal chemistry as a privileged

structure due to its wide spectrum of biological activities.[1] Quinazolin-6-amine, featuring an

amine functional group at the 6-position, serves as a crucial chemical intermediate for the

synthesis of novel bioactive molecules, particularly in oncology and the study of multi-drug

resistance (MDR).[1][2]

Derivatives of quinazolinamine have demonstrated significant potential as potent inhibitors of

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer

Resistance Protein (BCRP/ABCG2), which are major contributors to chemotherapy failure.[1][3]

Furthermore, the quinazoline core is central to the design of potent kinase inhibitors, including

those targeting the Epidermal Growth Factor Receptor (EGFR), a protein critical to cell

proliferation in many cancers.[1][4][5]

Physicochemical Properties
The following tables summarize the key physicochemical properties of Quinazolin-6-amine.

While experimental data for some properties like melting and boiling points are not readily
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available for this specific isomer, computed values and data for the parent quinazoline

compound are provided for reference.

Table 1: General and Computed Properties of
Quinazolin-6-amine

Property Value Source

Molecular Formula C₈H₇N₃ [6]

Molecular Weight 145.16 g/mol [6]

CAS Number 101421-72-1 [6]

Topological Polar Surface Area

(TPSA)
51.8 Å² ChemScene[6]

logP (Octanol/Water Partition

Coeff.)
1.212 ChemScene[6]

Hydrogen Bond Donors 1 ChemScene[6]

Hydrogen Bond Acceptors 3 ChemScene[6]

Rotatable Bonds 0 ChemScene[6]

Table 2: Experimental Physical Properties (Reference
Data)

Property Quinazolin-6-amine Parent Quinazoline
Source (Parent
Cpd)

Appearance
Light yellow crystalline

solid (predicted)
Light yellow crystals [7]

Melting Point Data not available 48 °C [7]

Boiling Point Data not available 243 °C [7]

Solubility
Soluble in water

(predicted)
Soluble in water [7]

pKa (Acidity) Data not available 3.51 [7]
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Biological Activity and Mechanisms of Action
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Two

primary mechanisms of action for quinazoline derivatives are the inhibition of protein kinases

like EGFR and the modulation of drug efflux pumps like BCRP.

Inhibition of ABC Transporters
Overexpression of ABC transporters, such as BCRP (ABCG2), is a major cause of multidrug

resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents,

reducing their intracellular concentration and efficacy. Quinazolinamine derivatives can act as

competitive inhibitors of these transporters, binding to the pump and preventing the efflux of

anticancer drugs. This restores the sensitivity of resistant cancer cells to chemotherapy.[3][8][9]
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Mechanism of ABC Transporter Inhibition.
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Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon

activation, triggers downstream signaling pathways promoting cell proliferation, survival, and

angiogenesis.[5][10] Many quinazoline derivatives, such as gefitinib and erlotinib, are potent

EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site within

the kinase domain of EGFR, preventing its autophosphorylation and blocking the subsequent

signal transduction cascade.[2][11] This leads to cell cycle arrest and apoptosis in EGFR-

dependent cancer cells.[11]
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Simplified EGFR Inhibition Pathway.

Experimental Protocols for Characterization
A general workflow for the synthesis and characterization of Quinazolin-6-amine and its

derivatives involves synthesis, purification, and comprehensive structural and purity analysis.
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General Characterization Workflow.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for assessing the purity of Quinazolin-6-amine
and related small molecules.[12]

Objective: To determine the purity of the synthesized compound and identify any impurities.

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically employed for resolving complex mixtures.[12]

Solvent A: Phosphate buffer (e.g., 20 mM KH₂PO₄) with pH adjusted to ~2.0-3.0 with

phosphoric acid, or 0.1% formic acid in water.

Solvent B: Acetonitrile or Methanol.

Gradient Program (Example):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b110992?utm_src=pdf-body-img
https://www.benchchem.com/product/b110992?utm_src=pdf-body
https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://pacificbiolabs.com/identity-purity-small-molecules/
https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


0-2 min: 5% B

2-20 min: 5% to 95% B

20-25 min: 95% B

25-26 min: 95% to 5% B

26-30 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan,

typically around 240-260 nm and ~340 nm for quinazoline derivatives.

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a

compatible solvent (e.g., methanol) to a final concentration of approximately 0.5-1.0 mg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the

area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized

molecule.[14]

Objective: To elucidate the proton (¹H) and carbon (¹³C) framework of the molecule.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Spectroscopy (Expected Signals):

Aromatic Protons: Multiple signals are expected in the aromatic region (~7.0-9.0 ppm).

The protons on the quinazoline ring system will appear as doublets, triplets, or singlets

depending on their position and coupling partners.
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Amine Protons (-NH₂): A broad singlet is typically observed. The chemical shift can vary

(~3-5 ppm for aromatic amines) and the signal may disappear upon D₂O exchange, which

confirms its identity.[15][16]

¹³C NMR Spectroscopy (Expected Signals):

Aromatic Carbons: Signals for the 8 carbons of the quinazoline ring will appear in the

downfield region (~110-165 ppm).

C-N Carbons: Carbons directly attached to nitrogen atoms are deshielded and will appear

within the aromatic region.[16][17]

Objective: To identify the key functional groups present in the molecule.[18]

Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet

or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorptions:

N-H Stretch (Amine): Primary aromatic amines typically show two characteristic bands in

the 3300-3500 cm⁻¹ region.[15]

C=N Stretch (Pyrimidine Ring): A sharp absorption band around 1620-1650 cm⁻¹.

C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.[15]

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its identity.[19]

Ionization Technique: Electrospray Ionization (ESI) is commonly used for quinazoline

derivatives and is typically run in positive ion mode [M+H]⁺.

Analysis:
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Molecular Ion Peak: The primary peak observed should correspond to the protonated

molecule. For Quinazolin-6-amine (C₈H₇N₃), the expected mass-to-charge ratio (m/z) for

[M+H]⁺ would be approximately 146.07.

Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern,

which is often characteristic of the quinazoline core structure and can help differentiate

isomers.[20] Common fragmentation may involve the loss of small neutral molecules from

the pyrimidine ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quinazolin-6-amine|CAS 101421-72-1|Supplier [benchchem.com]

2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast
Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability -
PMC [pmc.ncbi.nlm.nih.gov]

4. brieflands.com [brieflands.com]

5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy –
Oriental Journal of Chemistry [orientjchem.org]

6. chemscene.com [chemscene.com]

7. Quinazoline - Wikipedia [en.wikipedia.org]

8. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel
inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. wisdomlib.org [wisdomlib.org]

11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR
Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b110992?utm_src=pdf-body
https://eprints.soton.ac.uk/300028/
https://www.benchchem.com/product/b110992?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b110992
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953095/
https://brieflands.com/journals/ijpr/articles/123826
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://www.chemscene.com/product/101421-72-1.html
https://en.wikipedia.org/wiki/Quinazoline
https://pubmed.ncbi.nlm.nih.gov/30390439/
https://pubmed.ncbi.nlm.nih.gov/30390439/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01011
https://www.wisdomlib.org/uploads/journals/wjpr/volume-11,-april-issue-4_19020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. pacificbiolabs.com [pacificbiolabs.com]

14. Synthesis, biological evaluation, and computational studies of some novel quinazoline
derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

15. orgchemboulder.com [orgchemboulder.com]

16. chem.libretexts.org [chem.libretexts.org]

17. mdpi.com [mdpi.com]

18. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in
nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives
[EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry
[orientjchem.org]

20. Rapid characterisation of quinazoline drug impurities using electrospray mass
spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton
[eprints.soton.ac.uk]

To cite this document: BenchChem. [Quinazolin-6-amine: A Technical Guide to
Physicochemical Properties and Characterization]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b110992#physicochemical-properties-
and-characterization-of-quinazolin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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